Methyl 4-thioethylbenzoylformate
Description
Methyl 4-thioethylbenzoylformate (C₁₂H₁₄O₃S) is a sulfur-containing methyl ester derivative characterized by a benzoylformate backbone substituted with a thioethyl (-S-CH₂CH₃) group at the para position of the aromatic ring.
Properties
IUPAC Name |
methyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMOCOTXVHQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-thioethylbenzoylformate typically involves the reaction of 4-thioethylbenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the methanol acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-thioethylbenzoylformate can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Methyl 4-(sulfoxyethyl)benzoylformate, Methyl 4-(sulfonylethyl)benzoylformate.
Reduction: Methyl 4-thioethylbenzyl alcohol.
Substitution: 4-thioethylbenzoic acid.
Scientific Research Applications
Methyl 4-thioethylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-thioethylbenzoylformate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thioethyl group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-thioethylbenzoylformate belongs to a broader class of methyl esters and sulfur-functionalized aromatic compounds. Below is a comparative analysis with key analogs, leveraging data from structurally related molecules and general principles of organosulfur chemistry.
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Findings:
Functional Group Influence :
- The thioethyl group in this compound introduces distinct electronic and steric effects compared to oxygen-based substituents (e.g., hydroxyl or methoxy groups). This enhances its nucleophilicity and metal-binding capacity but reduces oxidative stability relative to methyl benzoylformate or methyl salicylate .
- Methyl esters generally exhibit moderate volatility, as seen in methyl salicylate (boiling point ~222°C) and diterpene esters (>300°C) . The thioethyl group likely elevates the boiling point of this compound due to increased molecular weight and dipole interactions.
Solubility and Reactivity: Sulfur-containing esters like this compound show higher solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar diterpene esters (e.g., sandaracopimaric acid methyl ester) . The ketone moiety in benzoylformate derivatives increases susceptibility to nucleophilic attack, a trait shared with methyl benzoylformate but modulated by the electron-donating thioethyl group .
Stability and Applications :
- Unlike hydrolytically stable diterpene esters (e.g., Z-communic acid methyl ester), this compound may undergo oxidation to sulfoxide or sulfone derivatives under ambient conditions, limiting its storage longevity but enabling controlled functionalization .
- Comparative data from methyl salicylate (a model methyl ester) suggest that sulfur substitution could expand applications in catalysis or photochemistry, where sulfur’s lone pairs enhance light absorption or redox activity .
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